molecular formula C12H15NO B13861656 1-(2-Methoxyethyl)-7-methylindole

1-(2-Methoxyethyl)-7-methylindole

Cat. No.: B13861656
M. Wt: 189.25 g/mol
InChI Key: BNADOLRLLAPSJT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-7-methylindole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The compound’s structure consists of an indole core with a methoxyethyl group at the 1-position and a methyl group at the 7-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-7-methylindole typically involves the alkylation of 7-methylindole with 2-methoxyethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-7-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-7-methylindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role in drug development, particularly in designing novel therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-7-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The indole core can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methylindole: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    2-Methoxyethylindole: The methoxyethyl group is at the 2-position instead of the 1-position, affecting its reactivity and applications.

    7-Methylindole: Lacks the methoxyethyl group, leading to variations in its chemical behavior and uses.

Uniqueness: 1-(2-Methoxyethyl)-7-methylindole is unique due to the presence of both the methoxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2-methoxyethyl)-7-methylindole

InChI

InChI=1S/C12H15NO/c1-10-4-3-5-11-6-7-13(12(10)11)8-9-14-2/h3-7H,8-9H2,1-2H3

InChI Key

BNADOLRLLAPSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2CCOC

Origin of Product

United States

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